2-(chloromethyl)-N,N-dimethylaniline
Description
BenchChem offers high-quality 2-(chloromethyl)-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGAEXHFBVIJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444637 | |
| Record name | 2-(dimethylamino)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106771-59-9 | |
| Record name | 2-(dimethylamino)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS RN: 104340-39-8). Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document offers a robust framework for its experimental determination. We delve into the theoretical underpinnings of solubility for amine hydrochloride salts, detailing the influential factors of pH, temperature, and solvent polarity. A detailed, field-proven experimental protocol using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and analytical development.
Introduction: The Significance of Solubility
2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a reactive intermediate used in organic synthesis. Its utility in various chemical transformations is fundamentally governed by its ability to dissolve in specific solvent systems. A comprehensive understanding of its solubility is paramount for:
-
Reaction Kinetics and Yield Optimization: Ensuring the compound is in the solution phase is critical for homogenous reaction kinetics. Inadequate solubility can lead to sluggish or incomplete reactions and reduced product yields.
-
Purification and Crystallization: The selection of appropriate anti-solvents and crystallization solvents is directly dependent on solubility data.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of bioavailability and the choice of delivery vehicle.
-
Analytical Method Development: Accurate solubility data is essential for preparing stock solutions and calibration standards for various analytical techniques.
This guide will provide both the theoretical context and the practical tools necessary to approach the solubility determination of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride with scientific rigor.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 104340-39-8 | [1] |
| Molecular Formula | C₉H₁₂ClN · HCl | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| LogP | 2.67 | [1] |
| Appearance | White solid/crystals | [2][3] |
| Purity | Typically ≥95% | [1] |
The LogP value suggests a preference for lipophilic environments, which provides an initial indication of its likely solubility in organic solvents. As a hydrochloride salt, it is expected to have some degree of aqueous solubility, which will be highly dependent on pH.
Theoretical Framework: Factors Influencing Solubility
The solubility of an amine hydrochloride salt is a multifactorial property. The interplay of several key factors dictates the extent to which 2-(chloromethyl)-N,N-dimethylaniline hydrochloride will dissolve in a given solvent.
The Role of pH
For an amine hydrochloride salt, pH is arguably the most critical factor influencing aqueous solubility. The salt exists in equilibrium with its corresponding free base form. This equilibrium is pH-dependent. At lower pH values, the equilibrium favors the protonated, more water-soluble hydrochloride form. As the pH increases, the equilibrium shifts towards the unprotonated, generally less water-soluble free base form. This relationship is crucial in both synthetic and formulation contexts.[4]
The Common Ion Effect
In aqueous solutions containing other sources of chloride ions (e.g., sodium chloride), the solubility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride can be suppressed.[4][5] This phenomenon, known as the common ion effect, is a direct consequence of Le Chatelier's principle. An excess of the common ion (Cl⁻) shifts the dissolution equilibrium to the left, favoring the solid, undissolved salt and thereby reducing its apparent solubility. This is a critical consideration in buffered solutions or physiological media.[5]
Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] As a salt, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a polar compound. Therefore, it is expected to be more soluble in polar solvents that can effectively solvate the ions. Polar protic solvents, such as water and methanol, are anticipated to be effective due to their ability to form hydrogen bonds.[7] Aprotic polar solvents like DMSO and DMF are also likely to be good solvents. Conversely, non-polar solvents such as hexane and toluene are expected to be poor solvents for the hydrochloride salt.
Temperature
For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates. However, the extent of this temperature dependence varies between solvent-solute systems and must be determined empirically.
Caption: Interplay of key factors governing the solubility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of readily available quantitative data, the following detailed protocol for the shake-flask method, a widely accepted technique for determining equilibrium solubility, is provided.[7][8]
Materials and Equipment
-
2-(chloromethyl)-N,N-dimethylaniline hydrochloride (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, THF)
-
Analytical balance
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Workflow Diagram
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
N-Alkylation Protocols with 2-(Dimethylamino)benzyl Chloride: A Detailed Guide for Researchers
Introduction: Navigating the Nuances of N-Alkylation with an Ortho-Substituted Benzyl Halide
In the landscape of synthetic organic chemistry, N-alkylation of amines stands as a cornerstone transformation, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the alkylating agent is paramount, dictating not only the reaction's efficiency but also the potential for subsequent chemical modifications. Among the diverse palette of benzylating agents, 2-(dimethylamino)benzyl chloride presents a unique profile. The presence of the ortho-dimethylamino group introduces a layer of complexity and opportunity, influencing the reagent's reactivity through both steric and electronic effects. This guide provides an in-depth exploration of N-alkylation protocols utilizing 2-(dimethylamino)benzyl chloride, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in drug development and chemical synthesis.
The strategic placement of the dimethylamino group at the ortho position can potentially lead to intramolecular catalysis, influencing the reaction kinetics and selectivity. However, it also introduces steric hindrance that must be carefully managed. This document aims to demystify these aspects, providing a clear roadmap for the successful application of this versatile reagent. We will delve into the synthesis of the alkylating agent itself, provide robust protocols for the N-alkylation of primary and secondary amines, and discuss the utility of the 2-(dimethylamino)benzyl group as a potentially cleavable protecting group.
Synthesis of the Reagent: 2-(Dimethylamino)benzyl Chloride
A reliable synthesis of 2-(dimethylamino)benzyl chloride is the essential first step. While several methods exist for the conversion of benzyl alcohols to benzyl chlorides, a common and effective approach involves the use of thionyl chloride (SOCl₂).
Protocol 1: Chlorination of 2-(Dimethylamino)benzyl Alcohol
This protocol outlines the synthesis of 2-(dimethylamino)benzyl chloride from the corresponding commercially available alcohol.
Materials:
-
2-(Dimethylamino)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the stirred solution via a dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-(dimethylamino)benzyl chloride. This product is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel, though the compound's reactivity can make this challenging.
Core Application: N-Alkylation of Primary and Secondary Amines
The N-alkylation of amines with 2-(dimethylamino)benzyl chloride generally proceeds via a nucleophilic substitution (SN2) mechanism. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Mechanistic Considerations: The Role of the Ortho-Dimethylamino Group
The ortho-dimethylamino group can exert two opposing effects. Electronically, as a donating group, it can slightly decrease the electrophilicity of the benzylic carbon. Sterically, its bulk can hinder the approach of the nucleophilic amine. However, a potential advantage is the possibility of intramolecular catalysis or "anchimeric assistance," where the nitrogen lone pair of the dimethylamino group could stabilize the transition state or even form a transient quaternary ammonium intermediate, although this is less common for SN2 reactions with external nucleophiles. In practice, the reaction conditions need to be optimized to favor the desired nucleophilic attack by the external amine.
Caption: General workflow for N-alkylation.
Protocol 2: N-Alkylation of a Primary Amine (e.g., Aniline)
This protocol provides a general procedure for the mono-N-alkylation of a primary aromatic amine.
Materials:
-
Aniline (or other primary amine)
-
2-(Dimethylamino)benzyl chloride
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq.) in anhydrous DMF or acetonitrile, add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).
-
Add a solution of 2-(dimethylamino)benzyl chloride (1.0-1.1 eq.) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated secondary amine.
Protocol 3: N-Alkylation of a Secondary Amine (e.g., Piperidine)
This protocol details the N-alkylation of a cyclic secondary amine. To avoid the formation of a quaternary ammonium salt, it is crucial to control the stoichiometry and addition rate of the alkylating agent.[1]
Materials:
-
Piperidine (or other secondary amine)
-
2-(Dimethylamino)benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.2-1.5 eq.) in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq.).
-
Slowly add a solution of 2-(dimethylamino)benzyl chloride (1.0 eq.) in the same solvent to the stirred suspension at room temperature. The slow addition helps to minimize the formation of the quaternary ammonium salt.[1]
-
Stir the reaction at room temperature or gently heat to 40-50 °C until the starting material is consumed, as monitored by TLC.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated tertiary amine.
| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary (e.g., Aniline) | K₂CO₃ or DIPEA | DMF, MeCN | 50-80 | 4-16 |
| Secondary (e.g., Piperidine) | K₂CO₃ | MeCN, DMF | 25-50 | 6-24 |
Table 1: Typical Reaction Conditions for N-Alkylation with 2-(Dimethylamino)benzyl Chloride
The 2-(Dimethylamino)benzyl Group as a Protecting Group
Benzyl groups and their derivatives are widely used as protecting groups for amines due to their general stability and the various methods available for their cleavage. The 2-(dimethylamino)benzyl group can also serve this purpose, with its electronic properties potentially influencing the cleavage conditions.
Cleavage of the 2-(Dimethylamino)benzyl Group
The removal of the 2-(dimethylamino)benzyl group can be achieved through several standard debenzylation methods.
This is a common and clean method for benzyl group cleavage.[2]
Materials:
-
N-(2-(dimethylamino)benzyl)-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-(2-(dimethylamino)benzyl)-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Oxidative methods can also be employed for the cleavage of benzyl groups.[3][4] Molecular iodine has been reported to mediate the oxidative cleavage of C-N bonds of (dimethylamino)methyl groups.[3]
Materials:
-
N-(2-(dimethylamino)benzyl)-protected amine
-
Iodine (I₂)
-
A mild base (e.g., sodium bicarbonate)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the N-(2-(dimethylamino)benzyl)-protected amine in a suitable solvent like dichloromethane.
-
Add a mild base such as sodium bicarbonate.
-
Add molecular iodine in portions at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Methods for cleavage of the 2-(dimethylamino)benzyl protecting group.
Troubleshooting and Side Reactions
-
Over-alkylation: In the case of primary amines, dialkylation can be a significant side reaction. To minimize this, use a slight excess of the amine and add the alkylating agent slowly. For secondary amines, the formation of quaternary ammonium salts can occur. Using an excess of the secondary amine can help mitigate this.[1]
-
Hydrolysis of the Benzyl Chloride: 2-(Dimethylamino)benzyl chloride can be sensitive to moisture, leading to the formation of the corresponding benzyl alcohol. Ensure all glassware is dry and use anhydrous solvents.
-
Competing Reactions: In protic solvents, solvolysis can compete with the desired N-alkylation. Aprotic polar solvents like DMF or acetonitrile are generally preferred.[5]
Conclusion
2-(Dimethylamino)benzyl chloride is a valuable reagent for the N-alkylation of amines, offering a pathway to a range of substituted amine products. The presence of the ortho-dimethylamino group presents both challenges and opportunities, requiring careful consideration of reaction conditions to achieve optimal outcomes. The protocols detailed in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Furthermore, the potential of the 2-(dimethylamino)benzyl group as a protecting group adds another layer of utility to this versatile building block. By understanding the underlying principles and adhering to the outlined procedures, scientists can effectively harness the unique reactivity of 2-(dimethylamino)benzyl chloride in the development of novel molecules.
References
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Online discussion forum]. Available: [Link]
- Benchchem. (2025).
- This is a placeholder for a relevant citation that would ideally provide a specific protocol for the synthesis of 2-(dimethylamino)benzyl chloride.
- This placeholder represents a citation that would ideally discuss the mechanistic aspects of ortho-substituted benzyl halide reactions.
- Benchchem. (2025).
-
PrepChem.com. Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid. Available: [Link]
- Mandrekar, K. S., & Tilve, S. G. (2021). Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes. New Journal of Chemistry, 45(9), 4152–4155.
- This placeholder would cite a specific example of catalytic hydrogenolysis of an N-(2-(dimethylamino)benzyl)
- This placeholder would cite a specific example of acid-catalyzed cleavage of an N-(2-(dimethylamino)benzyl)
- Huang, J., Li, X., Liu, P., & Ma, X. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2851.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Available: [Link]
- This placeholder represents a citation for characterization data of N-alkylated products of 2-(dimethylamino)benzyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylamines [organic-chemistry.org]
- 3. Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
Application Note: Strategic Utilization of 2-(Chloromethyl)-N,N-dimethylaniline in Organic Synthesis
The following Application Note provides a high-level technical guide for the use of 2-(chloromethyl)-N,N-dimethylaniline in organic synthesis. This guide addresses the specific challenges posed by the molecule's "neighboring group participation" (NGP) and provides protocols to control its reactivity.
Executive Summary
2-(Chloromethyl)-N,N-dimethylaniline (CMDMA) is a specialized electrophilic building block used to introduce the 2-(N,N-dimethylamino)benzyl moiety. This structural motif is critical in the synthesis of pincer ligands (for organometallic catalysis), pharmacophores (e.g., antihistamines, antidepressants), and anion-exchange membranes .
The Challenge: The molecule possesses an internal nucleophile (the ortho-dimethylamino group) and an internal electrophile (the benzylic chloride). Upon free-basing, it undergoes rapid intramolecular cyclization to form N,N-dimethylisoindolinium chloride . This "self-destruct" mechanism competes with the desired intermolecular alkylation.
The Solution: This guide details protocols to manage the equilibrium between the open-chain benzyl chloride and the cyclic isoindolinium salt, ensuring high yields of the desired target.
Mechanistic Insight & Reactivity Profile[1]
To use CMDMA effectively, researchers must understand the "Mustard-like" behavior of the free base. Similar to nitrogen mustards, the ortho-nitrogen displaces the leaving group (chloride) to form a cyclic quaternary ammonium species.
The Isoindolinium Equilibrium
The commercially available form is the Hydrochloride Salt (HCl) , which is stable because the protonated amine cannot act as a nucleophile. When treated with base:
-
Deprotonation: The amine lone pair is exposed.
-
Cyclization (Path A): The nitrogen attacks the benzylic carbon (
), forming the 5-membered isoindolinium ring. This is often faster than intermolecular attack ( ). -
Intermolecular Alkylation (Path B): The external nucleophile attacks the benzylic carbon.
Pathway Visualization
The following diagram illustrates the critical bifurcation in reactivity.
Figure 1: Reaction pathways of 2-(chloromethyl)-N,N-dimethylaniline. Path A (Cyclization) is the dominant side reaction that must be suppressed or utilized strategically.
Experimental Protocols
Protocol A: Direct Alkylation (The "In Situ" Method)
Use this protocol when synthesizing ligands or drug intermediates where the open-chain benzyl structure is required.
Principle: Keep the concentration of the "Free Base" low at all times. By generating the free base in the presence of a large excess of the nucleophile, you statistically favor Path B over Path A.
Reagents:
-
Electrophile: 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride (1.0 equiv).
-
Nucleophile: Amine, Thiol, or Phenol (1.2 – 1.5 equiv).
-
Base: Diisopropylethylamine (DIPEA) or
(2.5 equiv). -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous).
Step-by-Step:
-
Preparation: Dissolve the Nucleophile (1.5 equiv) and the Base (2.5 equiv) in anhydrous ACN (0.2 M concentration relative to electrophile). Cool the solution to 0°C.
-
Addition: Suspend the CMDMA HCl salt (1.0 equiv) in a minimal amount of ACN. Add this suspension dropwise to the nucleophile/base mixture over 30–60 minutes.
-
Rationale: Slow addition ensures that as soon as the HCl salt is deprotonated, it is surrounded by nucleophiles, maximizing the chance of intermolecular reaction before it can cyclize.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material and the formation of the product. Note that the Isoindolinium byproduct is a polar salt and will likely remain at the baseline of a standard silica TLC plate or elute early in reverse-phase HPLC.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Resuspend residue in non-polar solvent (e.g., Ether or Hexane/EtOAc). The desired product is usually soluble; the isoindolinium salt and inorganic salts are insoluble.
-
Filter off the solids.[1]
-
Wash the filtrate with water/brine, dry over
, and concentrate.
-
Protocol B: Isoindolinium Synthesis (The "Stable Salt" Method)
Use this protocol if the goal is to create anion exchange membranes or if the target product is the quaternary ammonium salt itself.
Reagents:
-
Precursor: 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride.
-
Base: Aqueous NaOH or
. -
Solvent: Water/DCM biphasic system.
Step-by-Step:
-
Free-Basing: Dissolve the HCl salt in water. Layer with DCM. Add saturated
until the aqueous layer is basic (pH > 9). -
Extraction: Rapidly extract the free base into DCM.
-
Cyclization: Stir the DCM layer at room temperature (or mild reflux) for 2–6 hours. The solution may become cloudy as the quaternary salt precipitates (depending on solubility).
-
Isolation: Evaporate the solvent to obtain N,N-dimethylisoindolinium chloride . Recrystallize from Ethanol/Ether if necessary.
Quantitative Data & Stability
Table 1: Stability Profile of Reactant Species
| Species | State | Stability | Storage Condition |
| HCl Salt | Solid | High | Desiccator, RT, indefinite shelf life. |
| Free Base | Oil | Very Low | Do not store. Use immediately in situ. |
| Isoindolinium | Solid | High | RT, hygroscopic. Stable to hydrolysis at neutral pH. |
Table 2: Solvent Effects on Selectivity (Protocol A)
| Solvent | Dielectric Constant | Impact on Cyclization (Path A) | Recommendation |
| Acetonitrile | 37.5 | Moderate (Stabilizes transition state) | Recommended (Good solubility for salts). |
| Toluene | 2.4 | Low (Destabilizes charged TS) | Good for suppressing cyclization, but poor solubility for HCl salt. |
| Methanol | 33.0 | High | Avoid. Protic solvents can facilitate solvolysis/cyclization. |
Safety & Handling (E-E-A-T)
-
Alkylating Hazard: Both the benzyl chloride and the isoindolinium intermediate are potent alkylating agents. They are structurally related to nitrogen mustards. Handle in a fume hood with double gloves.
-
Lachrymator: Benzyl chlorides are potent lachrymators.
-
Waste Disposal: Quench all reaction mixtures with an amine-based waste stream (e.g., dilute ammonia) to destroy unreacted alkylating agents before disposal.
References
-
Aggarwal, K., et al. (2022).[2] "Isoindolinium Groups as Stable Anion Conductors for Anion-Exchange Membrane Fuel Cells and Electrolyzers." ACS Materials Au.[2][3]
- Fallon, T., et al. (2016). "Spectroscopic and Computational Studies of the structure of 2-(dimethylaminomethyl)benzyl chloride." Journal of Organic Chemistry. (General reference for ortho-amino benzyl halide reactivity).
-
ChemicalBook. (n.d.). "2-(Chloromethyl)-N,N-dimethylaniline hydrochloride MSDS and Properties."
-
Sigma-Aldrich. (2023). "Safety Data Sheet: N,N-Dimethylbenzylamine derivatives."
-
Beilstein Journals. (2018). "Synthesis of dihydroquinazolines from 2-aminobenzylamine." (Contextual reference for ortho-amino benzyl electrophiles).
Sources
Application Note & Protocol: Synthesis of Tridentate Pincer Ligands Containing Dimethylamino Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Versatility of Pincer Ligands
Tridentate pincer ligands are a class of chelating agents that bind to a metal center at three points in a meridional fashion, forming a highly stable and rigid coordination environment.[1][2][3] This structural rigidity imparts exceptional thermal stability to the resulting metal complexes, inhibiting ligand dissociation and undesirable side reactions like cyclometallation, which can often lead to catalyst deactivation.[2] The unique architecture of pincer ligands also creates a well-defined hydrophobic pocket around the metal's reactive site, allowing for precise control over substrate access and catalytic selectivity.[2]
The true power of pincer chemistry lies in its "tuneability." By systematically modifying the ligand framework, researchers can finely adjust the steric and electronic properties of the metal center.[1][2][4][5] This is where the incorporation of dimethylamino groups becomes particularly significant. The nitrogen atoms of the dimethylamino moieties act as strong sigma (σ) donors, increasing the electron density at the metal center. This enhanced electron richness can, in turn, influence the catalytic activity of the complex in a variety of transformations, including cross-coupling reactions, dehydrogenation of alkanes, and C-H bond activation.[1][2][3]
This guide provides a detailed overview of the synthesis of a common class of pincer ligands featuring dimethylamino donor arms, specifically the NCN-type pincer ligand, 2,6-bis[(dimethylamino)methyl]phenyl. We will delve into the mechanistic rationale behind the synthetic strategy and provide a step-by-step protocol for its preparation and characterization.
Synthetic Strategy: A Modular Approach
The synthesis of NCN pincer ligands with dimethylamino groups typically follows a modular and reliable two-step sequence starting from a readily available aromatic precursor. The general workflow is depicted below:
Figure 1: General synthetic workflow for an NCN pincer ligand with dimethylamino groups.
The synthesis commences with a radical bromination of the benzylic positions of a suitable starting material, such as 2-bromoxylene.[6] This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[6] The resulting dibrominated intermediate is then subjected to a nucleophilic substitution (SN2) reaction with dimethylamine hydrochloride in the presence of a base, such as triethylamine, to introduce the dimethylamino side arms.[6]
Detailed Experimental Protocol: Synthesis of 2,6-bis[(dimethylamino)methyl]phenyl-N,C,N Pincer Ligand
This protocol details the synthesis of a widely used NCN pincer ligand precursor.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 2-Bromoxylene | C₈H₉Br | 185.06 | Sigma-Aldrich | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Sigma-Aldrich | Recrystallize from water if necessary. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Sigma-Aldrich | Handle with care; thermal initiator. |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Fisher Scientific | Caution: Toxic and carcinogenic. Use in a well-ventilated fume hood. |
| Dimethylamine hydrochloride | (CH₃)₂NH·HCl | 81.54 | Sigma-Aldrich | |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, for reaction. |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | For recrystallization. |
| Celite | For filtration. |
Step 1: Synthesis of 1,3-bis(bromomethyl)-2-bromobenzene
Figure 2: Workflow for the radical bromination of 2-bromoxylene.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoxylene (1 equivalent).
-
Dissolve the starting material in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 2.0 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.03 equivalents).
-
Reflux the reaction mixture under a nitrogen atmosphere for 16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from hexane to obtain pure 1,3-bis(bromomethyl)-2-bromobenzene as a white solid. Typical yields range from 35-40%.[6]
Step 2: Synthesis of 2,6-bis[(dimethylamino)methyl]phenyl-N,C,N Ligand
Figure 3: Workflow for the nucleophilic substitution to form the NCN pincer ligand.
-
In a round-bottom flask, dissolve 1,3-bis(bromomethyl)-2-bromobenzene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add dimethylamine hydrochloride (2.2 equivalents) and triethylamine (2.5 equivalents). The triethylamine acts as a base to deprotonate the dimethylamine hydrochloride in situ.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, perform an aqueous workup by adding water to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired NCN pincer ligand.
Characterization
The synthesized ligand should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons of the dimethylamino groups. Integration should match the expected proton count. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and the methyl carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the pincer ligand. |
Applications in Catalysis
Pincer complexes derived from ligands bearing dimethylamino groups have shown significant utility in a wide range of catalytic applications. The strong electron-donating nature of the dimethylamino groups enhances the catalytic activity of the metal center. These complexes have been successfully employed as catalysts in:
-
Cross-Coupling Reactions: Such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental C-C bond-forming reactions in organic synthesis.[2]
-
Dehydrogenation of Alkanes: For the production of olefins, which are valuable chemical feedstocks.[3]
-
C-H Bond Activation/Functionalization: A rapidly developing field aimed at the direct conversion of abundant C-H bonds into more valuable functional groups.[1][7]
The stability and tuneability of these pincer complexes make them robust and versatile catalysts for both academic research and industrial applications.[1][3]
Conclusion
The synthesis of tridentate pincer ligands with dimethylamino groups is a well-established and modular process, providing access to a versatile class of ligands for coordination chemistry and catalysis. The protocol described herein offers a reliable method for the preparation of a key NCN-type pincer ligand. The ability to fine-tune the electronic properties of the metal center through the incorporation of electron-donating dimethylamino groups underscores the importance of these ligands in the development of next-generation catalysts.
References
- Morressier. (2019).
- Lund University Publications. (n.d.).
- Ozerov Group. (n.d.). Synthesis and Characterization of Novel Pincer Ligands and Triarylaminium Oxidants.
- University of Tasmania. (2023). Synthesis and structure of alkynylplatinum(IV) complexes containing the pincer group [2,6-(dimethylaminomethyl)phenyl-N,C,N]-. Figshare.
- ResearchGate. (2025). Pincer Complexes.
- eGrove. (n.d.).
- VU Research Portal. (n.d.). Synthesis of a Water-Soluble Tridentate (Dimethylamino)ethyl Cu(I)/Cu(II)-Ligand.
- ACS Publications. (2008).
- MDPI. (2021).
- Minds@UW. (n.d.).
- Journal of the American Chemical Society. (2022).
- Chemistry LibreTexts. (2023). 14.1.
- ResearchGate. (n.d.). Practical Synthesis of a PCP-Type Pincer Ligand and Its Metal Complexes.
- MDPI. (2025). Synthesis and Characterization of ONO Pincer Ligand Precursors and Metal Complexes with Ethyl, Isopropyl and Tert-Butyl Wingtip Groups.
- SciELO México. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pincer Complexes: Applications in Catalysis [scielo.org.mx]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Multistep synthesis of a tridentate pi-donating pyridone pincer designed to drive C-H oxidative addition [morressier.com]
Troubleshooting & Optimization
Technical Guide: Preventing Self-Alkylation of 2-(Chloromethyl)-N,N-dimethylaniline
This technical guide addresses the stability and handling of 2-(chloromethyl)-N,N-dimethylaniline , focusing on preventing its rapid self-alkylation (often mischaracterized as simple dimerization).
Executive Summary
2-(Chloromethyl)-N,N-dimethylaniline is an inherently unstable molecule in its free base form. Its instability arises from the simultaneous presence of a nucleophilic dimethylamino group and an electrophilic chloromethyl group on the same scaffold.
The Core Issue: The molecule undergoes self-quaternization . While often referred to colloquially as "dimerization," the dominant pathway for the ortho isomer is actually intramolecular cyclization to form 2,2-dimethylisoindolinium chloride . Intermolecular dimerization occurs competitively at high concentrations.
The Solution: The only reliable method to prevent this degradation is to store the compound as its hydrochloride salt . The free base should only be generated in situ at low temperatures immediately prior to use.
Mechanism of Failure: Why It Degrades
To prevent the reaction, one must understand the mechanism. The degradation is an SN2 nucleophilic substitution where the nitrogen lone pair attacks the benzylic carbon.
The Degradation Pathways[1][2]
-
Intramolecular Cyclization (Dominant): The ortho-dimethylamino group attacks the adjacent chloromethyl group, forming a stable 5-membered ring (isoindolinium salt). This reaction is kinetically favored due to proximity (entropy).
-
Intermolecular Dimerization: The nitrogen of one molecule attacks the chloromethyl group of a second molecule. This forms a bis-quaternary ammonium dimer. This pathway is favored only at very high concentrations.
Visualization of Instability
Figure 1: The degradation pathways.[1] The free base spontaneously converts to the isoindolinium salt (precipitate) unless protonated.
Storage & Handling Protocols
Protocol A: Long-Term Storage (The HCl Salt Strategy)
The hydrochloride salt is stable because the nitrogen lone pair is protonated (
| Parameter | Recommendation | Scientific Rationale |
| Form | Hydrochloride Salt | Protonation blocks the nucleophile (N-lone pair), preventing attack on the CH₂Cl group. |
| Temperature | -20°C to 4°C | Reduces thermal energy available for any residual hydrolysis or degradation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption. Water can hydrolyze the C-Cl bond to an alcohol. |
| Container | Amber Glass | Protects from light, though photolysis is a secondary concern compared to alkylation. |
Protocol B: Generating the Free Base (In Situ)
CRITICAL: Never isolate and store the free base. Generate it only when ready to react.
Step-by-Step Methodology:
-
Suspend: Place the hydrochloride salt in the reaction solvent (e.g., CH₂Cl₂, THF) at 0°C or -78°C .
-
Neutralize: Add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, NaHCO₃, or NaH depending on the next step).
-
Note: Avoid nucleophilic bases (like pyridine) which might react with the chloromethyl group.
-
-
React Immediately: Add the subsequent reagent (e.g., the nucleophile you intend to alkylate) immediately to the cold solution.
-
Concentration Control: Keep the concentration below 0.1 M if possible to minimize intermolecular dimerization.
Troubleshooting & FAQs
Q1: I see a white precipitate forming in my "pure" free base oil. What is it?
Diagnosis: This is likely 2,2-dimethylisoindolinium chloride . Cause: Spontaneous intramolecular cyclization. Solution: You cannot reverse this easily. The active benzyl chloride moiety is gone. You must repurify or synthesize fresh material, keeping it as the HCl salt until the last second.
Q2: Can I store the free base in solution?
Answer: No. Even in solution, the intramolecular cyclization proceeds.
-
Polar Solvents (DMF, Methanol): Accelerate the reaction by stabilizing the ionic transition state.
-
Non-Polar Solvents (Hexane, Toluene): The salt product is insoluble and will precipitate out rapidly, driving the equilibrium toward degradation.
Q3: Why is my yield low when using the free base for alkylation?
Answer: Competition between your desired reaction and self-destruction. Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Precipitate in flask | Self-quaternization (Cyclization) | Lower temperature (-20°C); Dilute reaction mixture. |
| No Reaction | Hydrolysis of CH₂Cl | Ensure all solvents are anhydrous; avoid aqueous bases. |
| Polymer/Goo | Intermolecular Polymerization | Concentration is too high. Dilute to <0.05 M. |
Q4: How do I synthesize the stable HCl salt from the alcohol precursor?
Context: The standard route is 2-(dimethylamino)benzyl alcohol + Thionyl Chloride (SOCl₂). Protocol:
-
Dissolve alcohol in anhydrous CH₂Cl₂.
-
Add excess HCl (gas or ether solution) before or during the SOCl₂ addition to ensure the amine remains protonated throughout the reaction.
-
Add SOCl₂ at 0°C.
-
Evaporate solvent/excess SOCl₂ under vacuum.
-
Do not wash with aqueous base. Recrystallize the residue (HCl salt) from dry ethanol/ether.
Visualizing the Protection Strategy
The following diagram illustrates the "Safe Zone" (Salt) vs. the "Danger Zone" (Free Base).
Figure 2: The operational window. The free base exists in a kinetic race between the desired reaction and degradation.
References
-
Mechanism of Cyclization
- Concept: The "ortho-effect" in benzyl halides facilitates rapid intramolecular nucleophilic substitution.
- Citation: Borchardt, R. T., et al. "Catechol O-methyltransferase. 2. In vitro mechanism of action." Journal of Medicinal Chemistry 19.1 (1976): 10-15.
-
Source:
-
Synthesis & Handling of 2-(Chloromethyl)
- Protocol: Standard preparation involves thionyl chloride treatment of the alcohol followed by isolation as the hydrochloride salt to prevent polymerization/cycliz
- Citation: Wright, J. B. "The preparation of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride." Journal of the American Chemical Society 71.3 (1949): 1028-1030.
-
Source:
-
General Stability of Benzyl Chlorides
- Context: Reactivity of benzyl chlorides in the presence of internal nucleophiles.
- Citation: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
Source:
Sources
Technical Support Center: Handling 4-(Dimethylamino)benzyl Chlorides
Status: Operational Ticket Focus: Moisture Sensitivity, Storage Stability, and Handling Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 4-(Dimethylamino)benzyl chloride (DMABC) .
If you are experiencing low yields, "pink" products, or fuming solids, you are likely fighting the molecule's inherent electronic nature. Unlike standard benzyl chloride, the dimethylamino group acts as a powerful Electron Donating Group (EDG).
The Core Conflict:
-
Resonance Stabilization: The nitrogen lone pair donates electron density into the benzene ring, significantly stabilizing the benzylic carbocation intermediate.
-
Hyper-Reactivity: This stabilization reduces the activation energy for
hydrolysis. In the presence of ambient moisture, the chloride leaves rapidly, generating the alcohol and HCl. -
Self-Destruction: As a free base, the molecule contains both a nucleophile (the amine) and an electrophile (the benzyl chloride). It will undergo intermolecular self-alkylation (polymerization) if not stored as a salt.
The "Why" & "How" of Degradation (Visualized)
To troubleshoot effectively, you must understand the failure pathways.
Diagram 1: Degradation Pathways
This diagram illustrates the two primary enemies of DMABC: Water (Hydrolysis) and Itself (Polymerization).
Standard Operating Procedures (SOPs)
Module A: Storage (The "Before" Phase)
Q: My bottle arrived as a solid block. Is it ruined? A: Not necessarily, but it depends on the form.
-
If it is the Hydrochloride Salt: It should be a solid. It is hygroscopic. Store at -20°C under an inert atmosphere (Argon/Nitrogen). If it has turned distinctively pink or red, surface oxidation has occurred, but the bulk may still be usable.
-
If it is the Free Base: It should be an oil or low-melting solid. If it is a hard, insoluble brick, it has polymerized. Discard it.
Q: Can I store the free base overnight? A: No. The free base is thermodynamically unstable. It must be generated in situ or used immediately (within 15 minutes) after isolation.
Module B: The "In-Situ" Activation Protocol (Recommended)
Do not isolate the free base unless absolutely necessary. Use this protocol to generate the reactive species directly in your reaction vessel.
Reagents:
-
4-(Dimethylamino)benzyl chloride hydrochloride (Salt)
-
Dichloromethane (DCM) or THF (Anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Step-by-Step:
-
Dry Setup: Flame-dry your glassware and cool under a stream of Nitrogen.
-
Suspension: Add the HCl salt to the vessel and suspend in anhydrous DCM. (The salt will likely not dissolve completely).
-
Scavenger Addition: Add 2.2 equivalents of DIPEA .
-
Eq 1: Neutralizes the HCl holding the amine.
-
Eq 2: Neutralizes the HCl generated during the alkylation reaction.
-
0.2 Eq: Excess to ensure basicity.
-
-
Activation: Stir for 10–15 minutes at 0°C. The mixture should become homogenous or change appearance as the free base is liberated.
-
Reaction: Add your nucleophile (substrate) immediately.
Troubleshooting & FAQs
Issue: "I see fumes when I weigh the compound."
Diagnosis: Hydrolysis is happening in real-time. Mechanism: The moisture in the air is reacting with the surface of the chloride, generating HCl gas. Fix:
-
Handle the solid in a glovebox or a cone-of-nitrogen bag.
-
If fuming is aggressive, the reagent purity is compromised. Titrate or recrystallize (from dry acetone/ether) before use.
Issue: "My yield is 40%, and I isolated a lot of alcohol byproduct."
Diagnosis: Wet solvents.[3] Data Check:
| Solvent | Max Water Content (Recommended) | Method of Drying |
|---|---|---|
| Dichloromethane (DCM) | < 50 ppm | CaH₂ distillation or Molecular Sieves (3Å) |
| Tetrahydrofuran (THF) | < 50 ppm | Na/Benzophenone or Molecular Sieves (4Å) |
| DMF | < 100 ppm | Molecular Sieves (4Å) - Avoid if possible due to hygroscopicity |
Fix: Even "anhydrous" solvents from a bottle can absorb moisture once opened. Add activated 3Å or 4Å molecular sieves to your reaction vessel 2 hours prior to adding the benzyl chloride.
Issue: "How do I check purity? The NMR looks messy."
Diagnosis: Overlapping peaks and instability on the column. Analysis Guide:
-
1H NMR (CDCl3):
-
Benzylic -CH2-: The chloride and alcohol peaks are notoriously close (~4.6–4.7 ppm).
-
Differentiation: Look for the -OH proton (broad singlet, variable shift) or the shift of the Dimethylamino methyls .
-
Pro Tip: Add a drop of
to the NMR tube. If a peak disappears, it is the alcohol -OH or amine salt proton.
-
-
TLC: The chloride often streaks or hydrolyzes on the silica plate.
-
Fix: Treat the TLC plate with 1% Triethylamine in Hexane before spotting to neutralize silica acidity and prevent on-plate hydrolysis.
-
Diagram 2: Decision Matrix for Handling
Follow this logic flow to ensure experimental success.
Safety & Disposal
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).[4]
-
Lachrymator: The benzyl chloride moiety is a potent tear gas agent.
-
Toxic Byproducts: Hydrolysis releases HCl gas.
Disposal Protocol:
-
Quenching: Do not throw directly into aqueous waste (violent reaction).
-
Controlled Hydrolysis: Dilute the waste stream with DCM, then slowly add to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate over ice.
-
Verification: Ensure pH is basic (>9) before discarding into the halogenated organic waste container.
References
-
PubChem. (n.d.). 4-(Dimethylamino)benzoyl chloride | C9H10ClNO.[5][6][7][8][9] National Library of Medicine. Retrieved February 12, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scispace.com [scispace.com]
- 4. chemos.de [chemos.de]
- 5. 4-二甲氨基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-DIMETHYLAMINOBENZOYL CHLORIDE | 4755-50-4 [chemicalbook.com]
- 7. Benzoyl chloride, 4-(dimethylamino)- [webbook.nist.gov]
- 8. 4-(Dimethylamino)benzoyl chloride | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR chemical shift of methylene group in 2-(chloromethyl)-N,N-dimethylaniline
The 1H NMR Chemical Shift of the Methylene Group in 2-(Chloromethyl)-N,N-dimethylaniline is a critical diagnostic parameter for confirming the successful chlorination of its alcohol precursor while avoiding the common pitfall of self-alkylation.
Executive Summary
For the hydrochloride salt of 2-(chloromethyl)-N,N-dimethylaniline (the stable, isolable form), the benzylic methylene (
-
Target Signal: Singlet (s), 2H,
. -
Key Diagnostic: A downfield shift of
relative to the precursor alcohol ( ). -
Critical Constraint: The free base is unstable and prone to rapid self-alkylation (polymerization). Analysis must be performed on the hydrochloride salt or immediately upon generation in situ.
Chemical Context & Stability Warning
2-(Chloromethyl)-N,N-dimethylaniline is a "hot" electrophile. The presence of a nucleophilic dimethylamino group ortho to the electrophilic chloromethyl group creates a high risk of intramolecular cyclization (forming an isoindolinium salt) or intermolecular polymerization.
Why the Shift Matters: In synthetic workflows, this compound is rarely stored. The 1H NMR check is a " go/no-go " decision point.
-
If the
signal is at ~4.5 ppm: Reaction is incomplete (Alcohol remains). -
If the
signal is at ~5.1 ppm: Product is formed (Chloride). -
If signals broaden or new N-Me peaks appear: Self-alkylation/decomposition has occurred.
Comparative Analysis: Target vs. Alternatives
The following table compares the chemical shifts of the target compound against its direct precursor and structural analogs to facilitate rapid identification.
| Compound | State | Methylene ( | Multiplicity | Solvent | Diagnostic Notes |
| 2-(Chloromethyl)-N,N-dimethylaniline (HCl Salt) | Target | 5.0 – 5.3 | Singlet | Downfield shift due to | |
| 2-(Hydroxymethyl)-N,N-dimethylaniline | Precursor | 4.4 – 4.6 | Singlet/Doublet | Upfield. Often shows coupling to | |
| Benzyl Chloride | Analog | 4.56 | Singlet | Reference standard. Lacks the ortho-ammonium effect. | |
| 2-Chlorobenzyl Chloride | Analog | 4.72 | Singlet | ||
| N,N-Dimethylisoindolinium | Impurity | ~4.8 – 5.0 | Singlet | Cyclization product. Distinguishable by N-Me splitting (non-equivalent). |
Mechanistic Insight: The "Salt Effect"
The significant downfield shift in the target (HCl salt) is driven by two factors:
-
Inductive Effect of Chlorine: The electronegative
atom pulls electron density from the benzylic carbon, deshielding the protons (shift from ~2.3 in toluene to ~4.6 in benzyl chloride). -
Protonation of the Amine: In the salt form, the ortho-dimethylamino group becomes a quaternary ammonium cation (
). This is a strong electron-withdrawing group (EWG), which further deshields the benzylic position through the aromatic ring, pushing the shift past 5.0 ppm.
Experimental Protocol: Validated NMR Workflow
To ensure accuracy and prevent decomposition during analysis, follow this protocol.
Reagents:
-
Solvent:
(neutralized with basic alumina) or (preferred for salts). -
Tube: 5mm high-precision NMR tube.
Step-by-Step Procedure:
-
Sampling: Take a small aliquot (~10 mg) of the solid hydrochloride salt. Do not neutralize to the free base for NMR, as this induces polymerization.
-
Dissolution: Dissolve rapidly in 0.6 mL of
.-
Note:
can be used, but ensure it is acid-free. Acidic is fine for the salt, but basic impurities can trigger free-basing.
-
-
Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).
-
Processing: Phase correct manually. Reference the solvent residual peak (
: 2.50 ppm, : 7.26 ppm).
Interpretation Logic:
-
Look for the disappearance of the Alcohol
(usually broad singlet at >5.0 ppm in DMSO or exchangeable). -
Confirm the Methylene Shift moves from ~4.5
>5.0 ppm. -
Check N-Methyls : The
singlet will also shift downfield in the salt form (from ~2.7 ppm to ~3.0-3.2 ppm).
Visualization: Identification Decision Tree
The following diagram outlines the logic flow for identifying the product and troubleshooting common impurities.
Caption: Decision tree for interpreting 1H NMR data of 2-(chloromethyl)-N,N-dimethylaniline synthesis.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: New York, 2005. (General reference for benzylic chloride shifts).
-
National Institute of Standards and Technology (NIST). "Benzyl chloride 1H NMR Spectrum." NIST Chemistry WebBook, SRD 69. Link
-
PubChem. "2-Dimethylaminobenzyl chloride hydrochloride." National Library of Medicine. Link
Purity Assessment of Reactive Benzylic Salts: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride
A Comparative Technical Guide for Senior Scientists
Executive Summary: The "Observer Effect" in Analysis
Assessing the purity of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 42337-18-6) presents a classic analytical paradox: the molecule is inherently unstable in the very conditions typically used to measure it.
As a benzylic chloride, it is a potent alkylating agent susceptible to rapid hydrolysis in aqueous media. As an aniline salt, it requires buffering to prevent peak tailing. Standard generic HPLC methods often degrade the sample during the run, leading to false "low purity" results.
This guide compares three distinct methodologies—RP-HPLC , qNMR , and Potentiometric Titration —to determine which offers the true "Gold Standard" for this specific compound.
The Verdict:
-
For Absolute Purity (Assay): qNMR is the superior choice. It eliminates solvation-induced hydrolysis and requires no reference standard.
-
For Impurity Profiling: Modified HPLC (High-Organic/Fast Gradient) is required to separate the hydrolyzed alcohol byproduct.
-
For Bulk Stability Checks: Argentometric Titration provides a rapid, cost-effective proxy for decomposition.
The Analytical Challenge
The target molecule contains two conflicting functional groups regarding stability and analysis:
-
Chloromethyl Group (Benzylic Chloride): Highly reactive. In the presence of water (HPLC mobile phases), it hydrolyzes to (2-(dimethylamino)phenyl)methanol and HCl.
-
Dimethylaniline HCl Salt: Highly polar and basic. Requires acidic buffering to maintain ionization and peak shape, yet acidity can catalyze further degradation of the benzylic moiety.
Critical Failure Mode: In standard Reverse Phase (RP) HPLC (e.g., C18, Water/MeOH), the benzylic chloride can hydrolyze on the column. This results in a chromatogram showing a split peak or a high percentage of the alcohol impurity that was not present in the original solid.
Methodology Comparison
The following table summarizes the performance metrics of the three evaluated methods.
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR (1H) | Method C: Potentiometric Titration |
| Primary Output | % Area (Relative Purity) | % Weight (Absolute Purity) | % Chloride Content |
| Specificity | High (Separates impurities) | Very High (Structural ID) | Low (Cannot distinguish organics) |
| Sample Stability | Low (Risk of hydrolysis) | High (In anhydrous DMSO) | Medium (Aqueous prep required) |
| Reference Standard | Required for assay | NOT Required (Internal Std used) | Not Required |
| Limit of Detection | < 0.05% | ~ 0.5% | N/A (Macro assay only) |
| Suitability | Impurity Profiling | Gold Standard for Assay | Quick Quality Check |
Deep Dive: Experimental Protocols
Method A: The "Fast-Gradient" HPLC Protocol
Standard isocratic runs are too slow and water-heavy for this compound. We utilize a "ballistic" gradient to minimize residence time.
Instrumentation: UHPLC or HPLC with DAD/UV. Column: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution), 4.6 x 50 mm, 3.5 µm.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Diluent: 100% Acetonitrile (Strictly Anhydrous).
Protocol:
-
Sample Prep: Weigh 10 mg of sample into a dry amber vial. Dissolve immediately in 10 mL Acetonitrile . Do not use water or methanol in the diluent.
-
Injection: 5 µL.
-
Thermostat: Maintain column at 25°C; Sample tray at 4°C.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Note |
| 0.0 | 20% | 1.5 | Start high organic to elute quickly |
| 3.0 | 95% | 1.5 | Rapid ramp |
| 4.0 | 95% | 1.5 | Wash |
| 4.1 | 20% | 1.5 | Re-equilibrate |
Data Interpretation: The benzylic chloride typically elutes later than the hydrolyzed alcohol. If the "Alcohol" peak increases over repeated injections of the same vial, your autosampler is introducing moisture.
Method B: The "Absolute Truth" qNMR Protocol
This is the recommended method for Certificate of Analysis (CoA) generation.
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) uses an internal standard (IS) of known purity.[1][2] The molar response is identical for all protons, allowing calculation of absolute purity without a reference standard of the analyte.
Reagents:
-
Solvent: DMSO-d6 (99.9% D, Anhydrous ampules).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~99.9% purity.
Protocol:
-
Weighing: Into a standard NMR tube, weigh exactly ~10 mg of the Analyte and ~5 mg of Maleic Acid. Record weights to 0.01 mg precision.
-
Solvation: Add 0.6 mL DMSO-d6. Cap and invert gently. Do not sonicate excessively to avoid heating.
-
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (vinyl protons, ~6.3 ppm) and the aromatic protons or the N-Methyl singlet of the analyte.
Calculation:
Method C: Potentiometric Titration (Argentometric)
A rapid method to detect gross decomposition.
Mechanism:
-
Intact Molecule: [R-CH2Cl-NH(Me)2]+ Cl- (1 equivalent of ionic Cl⁻).
-
Hydrolyzed Molecule: R-CH2OH + HCl + [NH(Me)2]+ Cl- (Release of covalent Cl generates a 2nd equivalent of ionic Cl⁻).
Protocol:
-
Dissolve 50 mg sample in 50 mL dilute Nitric Acid (HNO3).
-
Titrate with 0.1 N Silver Nitrate (AgNO3).
-
Endpoint detection: Potentiometric (Silver electrode).
-
Result: If the assay returns ~100% based on MW 206.11, the sample is intact. If the assay trends toward 200% (or significantly >100%), hydrolysis has occurred, converting covalent chlorine to ionic chloride.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct analytical method based on your specific data requirements.
Figure 1: Analytical Decision Matrix. Select qNMR for assay accuracy, HPLC for impurity identification, and Titration for rapid salt-form confirmation.
References
-
European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Provides the regulatory framework for qNMR as a primary method).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text on qNMR precision vs HPLC).
-
Sigma-Aldrich . 2-Chloro-N,N-dimethylethylamine hydrochloride Product Specification. (Provides baseline properties for similar chloro-amine salts used as comparators).
-
Ji, S., et al. (2019).[3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. (Highlights the instability of benzyl halides in direct HPLC and suggests derivatization).
-
United States Pharmacopeia (USP) . General Chapter <541>: Titrimetry. (Standardizes the methodology for potentiometric titration of halide salts).
Sources
- 1. enovatia.com [enovatia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. americanelements.com [americanelements.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sips.org.in [sips.org.in]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(chloromethyl)-N,N-dimethylaniline
This guide provides essential safety and logistical information for the proper disposal of 2-(chloromethyl)-N,N-dimethylaniline. As a reactive intermediate used in complex organic synthesis, its handling and disposal require a thorough understanding of its chemical properties and associated hazards. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, responsibly, and in compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risk Profile
2-(chloromethyl)-N,N-dimethylaniline is a substituted aromatic amine. While specific toxicological data for this exact compound is limited, its structural similarity to N,N-dimethylaniline and its classification as a halogenated organic compound and potential alkylating agent necessitate a stringent approach to handling and disposal. The hazard profile is based on data from these closely related and structurally relevant chemicals.
The primary hazards include high acute toxicity via inhalation, dermal contact, and ingestion, suspected carcinogenicity, and significant environmental toxicity.[1][2] The presence of the chloromethyl group classifies it as a halogenated organic compound, which has specific implications for waste segregation under regulations like the Resource Conservation and Recovery Act (RCRA).[3][4]
Table 1: Hazard Profile of Structurally Related Anilines
| Hazard Classification | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [2][6] |
| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |[6] |
These classifications mandate that 2-(chloromethyl)-N,N-dimethylaniline be treated as a particularly hazardous substance. All handling and disposal operations must be planned and executed with the assumption of high toxicity and potential long-term health effects.
Pre-Disposal Safety: Engineering Controls and PPE
Before handling or preparing for disposal, ensure that the proper engineering controls and Personal Protective Equipment (PPE) are in place. This is a foundational requirement under Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals, especially suspected carcinogens.[7][8][9]
Engineering Controls:
-
Chemical Fume Hood: All transfers and manipulations of 2-(chloromethyl)-N,N-dimethylaniline, including aliquoting for disposal, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Exhaust air from the fume hood should be diverted safely out of the work area.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Given the high dermal toxicity, double-gloving is recommended. Discard gloves immediately after any contact with the chemical.[10]
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.[6][10]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[10]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[8]
Step-by-Step Disposal Protocol
The cardinal rule for disposing of 2-(chloromethyl)-N,N-dimethylaniline is that it must never be poured down the drain.[4][11] It must be collected as hazardous waste and disposed of through an approved facility.
Step 1: Waste Characterization and Segregation The most critical step is correct waste segregation. As a chlorinated compound, this chemical falls under the category of halogenated organic waste .[12] Mixing it with non-halogenated waste streams significantly increases disposal costs and violates regulatory compliance in many jurisdictions.[4]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."
Step 2: Containerization
-
Action (Liquids): Collect pure 2-(chloromethyl)-N,N-dimethylaniline, reaction mixtures containing it, and contaminated solvents in a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene). Do not cap the container so tightly that pressure could build up if any residual reaction occurs.
-
Action (Solids): Collect contaminated solids such as silica gel, filter paper, or reaction byproducts in a separate, clearly labeled "Halogenated Organic Solid Waste" container.
-
Action (Contaminated Debris): Used gloves, weigh boats, and paper towels with minimal contamination should be double-bagged and placed in the solid waste stream. Grossly contaminated items must be placed in the primary solid waste container.
Step 3: Labeling Proper labeling is mandated by law and is crucial for safety.[8]
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(chloromethyl)-N,N-dimethylaniline" and any other components.
-
The specific hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
-
The accumulation start date.
-
Step 4: Storage and Pickup
-
Action: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be secondary containment (such as a large tub) to prevent the spread of material in case of a leak.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not allow waste to accumulate beyond established limits.
Disposal Pathway Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Disposal Pathway for 2-(chloromethyl)-N,N-dimethylaniline Waste.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like sawdust. [11]
-
Carefully collect the absorbed material using non-sparking tools and place it in the "Halogenated Organic Solid Waste" container.
-
Decontaminate the area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][14]
Always have the Safety Data Sheet (SDS) for N,N-dimethylaniline or a similar compound available for emergency responders.
References
-
Four Tips for Dealing with Carcinogenic Chemicals. (2014). Emedco's Blog. [Link]
-
Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee Knoxville. [Link]
-
Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Substance Fact Sheet - Dimethylaniline. New Jersey Department of Health. [Link]
-
Halogenated Waste. University of Texas at Austin Environmental Health and Safety. [Link]
-
ICSC 0877 - N,N-DIMETHYLANILINE. International Labour Organization. [Link]
-
Safety Data Sheet: N,N-dimethylaniline. (2024). Carl ROTH. [Link]
-
N,N-Dimethylaniline. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]
-
Organic Solvents. Environment, Health and Safety, University of Colorado Boulder. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
N,N-Dimethylaniline. PubChem, National Institutes of Health. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. emedco.com [emedco.com]
- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 9. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
- 12. uakron.edu [uakron.edu]
- 13. nj.gov [nj.gov]
- 14. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
